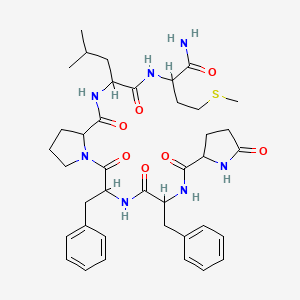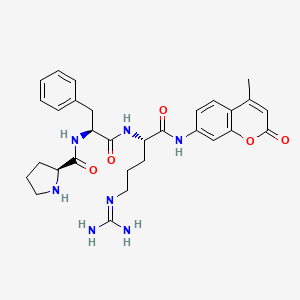
H-Pro-phe-arg-amc acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-phe-arg-amc acetate salt typically involves peptide coupling reactions. The process starts with the protection of amino groups and carboxyl groups, followed by the sequential addition of amino acids. The final product is obtained by deprotecting the peptide and converting it into its acetate salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
H-Pro-phe-arg-amc acetate salt undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as kallikreins, leading to the release of fluorescent 7-amino-4-methylcoumarin (AMC).
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like kallikreins in buffered solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
科学的研究の応用
H-Pro-phe-arg-amc acetate salt is extensively used in various scientific research fields:
Chemistry: As a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Used in assays to study the activity of kallikreins and other proteases in biological samples.
Medicine: Employed in the development of diagnostic assays for diseases related to protease activity.
Industry: Utilized in the production of peptidomimetic inhibitors for therapeutic applications.
作用機序
H-Pro-phe-arg-amc acetate salt acts as a substrate for proteases. When cleaved by enzymes like kallikreins, it releases 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets include plasma, pancreatic, and urinary kallikreins, and the pathways involved are related to proteolytic cleavage .
類似化合物との比較
Similar Compounds
H-Pro-phe-arg-AMC: Similar in structure but without the acetate salt form.
Pro-phe-arg-AMC: Another fluorogenic substrate used for similar applications.
Uniqueness
H-Pro-phe-arg-amc acetate salt is unique due to its high sensitivity and specificity for kallikreins. Its acetate salt form enhances its stability and solubility, making it more suitable for various biochemical assays .
特性
分子式 |
C30H37N7O5 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1 |
InChIキー |
LATXIQYQVGEJJC-HJOGWXRNSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


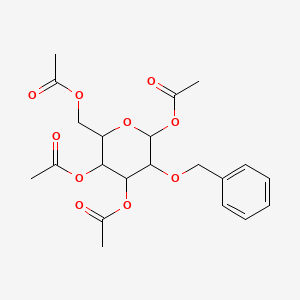



![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
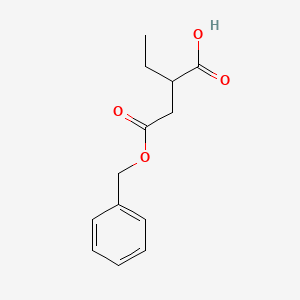
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

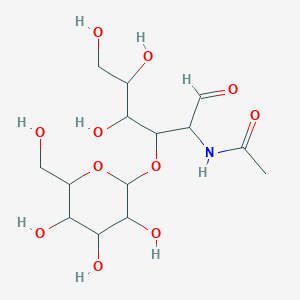
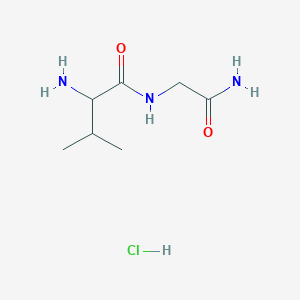
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
